molecular formula C60H75N11O14S B12378417 Influenza virus PA (46-54)

Influenza virus PA (46-54)

Cat. No.: B12378417
M. Wt: 1206.4 g/mol
InChI Key: CEIPGWMEAZJZCE-AOICGZKUSA-N
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Description

Influenza virus PA (46-54) is a peptide derived from the polymerase acidic (PA) protein of the influenza virus. The PA protein is a crucial component of the viral RNA polymerase complex, which is responsible for the transcription and replication of the viral RNA genome. The PA (46-54) peptide has been studied for its role in the viral life cycle and its potential as a target for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the PA (46-54) peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like PA (46-54) involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

The PA (46-54) peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues .

Scientific Research Applications

Chemistry

In chemistry, the PA (46-54) peptide is used to study the structure and function of the influenza virus RNA polymerase complex. It serves as a model system for understanding protein-protein interactions and the mechanisms of viral replication .

Biology

In biology, the peptide is used to investigate the role of the PA protein in the viral life cycle. It helps researchers understand how the virus hijacks the host cell machinery for its replication and transcription .

Medicine

In medicine, the PA (46-54) peptide is a potential target for antiviral drug development. Inhibitors that bind to this peptide can block the activity of the PA protein, thereby preventing viral replication. This approach is being explored for the development of new antiviral therapies .

Industry

In the pharmaceutical industry, the PA (46-54) peptide is used in the development of diagnostic assays and antiviral drugs. It is also employed in high-throughput screening for potential inhibitors of the PA protein .

Mechanism of Action

The PA (46-54) peptide exerts its effects by interacting with other components of the viral RNA polymerase complex. It plays a critical role in the “cap-snatching” mechanism, where the PA protein cleaves host pre-mRNAs to generate capped RNA primers for viral mRNA synthesis. This process is essential for the transcription and replication of the viral genome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The PA (46-54) peptide is unique in its specific role in the cap-snatching mechanism, which is distinct from the functions of PB1 and PB2. This makes it a valuable target for antiviral drug development, as inhibitors of PA can specifically disrupt this critical step in the viral life cycle .

Properties

Molecular Formula

C60H75N11O14S

Molecular Weight

1206.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C60H75N11O14S/c1-4-35(2)51(60(84)85)71-58(82)46(28-38-18-12-7-13-19-38)67-56(80)47(30-40-32-62-34-63-40)68-54(78)44(27-37-16-10-6-11-17-37)66-57(81)48(31-50(74)75)69-59(83)49(33-72)70-55(79)45(29-39-20-22-41(73)23-21-39)65-53(77)43(24-25-86-3)64-52(76)42(61)26-36-14-8-5-9-15-36/h5-23,32,34-35,42-49,51,72-73H,4,24-31,33,61H2,1-3H3,(H,62,63)(H,64,76)(H,65,77)(H,66,81)(H,67,80)(H,68,78)(H,69,83)(H,70,79)(H,71,82)(H,74,75)(H,84,85)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1

InChI Key

CEIPGWMEAZJZCE-AOICGZKUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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